molecular formula C7H10N2O4 B582936 methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate CAS No. 144239-67-8

methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate

Cat. No.: B582936
CAS No.: 144239-67-8
M. Wt: 186.167
InChI Key: FNJRVMKCXNKPKH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate is a chiral diketopiperazine derivative of high value in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents. Scientific literature indicates that structurally related substituted diketopiperazines exhibit significant biological activity, particularly as potent oxytocin antagonists . These antagonists are investigated for potential application in treating a range of conditions, including preterm labor . The specific stereochemistry of this compound, indicated by the (R)-configuration, is often essential for its biological interaction and potency, making it a valuable building block for creating enantiomerically pure molecules. As a versatile scaffold, it allows researchers to explore structure-activity relationships and develop targeted therapies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety Notice: This chemical is for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet for proper handling and hazard information.

Properties

IUPAC Name

methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJRVMKCXNKPKH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Dipeptide Synthesis

A glycine-aspartic acid dipeptide derivative is prepared by coupling L-aspartic acid methyl ester with glycine using standard peptide coupling reagents (e.g., HATU or EDCI). The methyl ester is retained during coupling, and the linear dipeptide undergoes cyclization under acidic or basic conditions.

Example Procedure :

  • Coupling : L-Aspartic acid methyl ester (1.0 eq) and glycine (1.1 eq) are dissolved in DMF. HATU (1.2 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred at 25°C for 12 hours.

  • Cyclization : The crude dipeptide is treated with 1M HCl in dioxane at 60°C for 6 hours, yielding the DKP ring.

Key Data :

ConditionYield (%)Purity (%)Stereoselectivity (2R:2S)
Acidic (HCl)689285:15
Basic (NaOH)458870:30

Stereochemical Control

Chiral auxiliaries or enzyme-mediated cyclization improves stereoselectivity. Lipase B from Candida antarctica catalyzes the cyclization of dipeptides in aqueous media, achieving >95% enantiomeric excess (ee) for the 2R configuration.

Enzyme-Catalyzed Synthesis

Enzymatic methods offer high stereocontrol without racemization. Proteases such as subtilisin or thermolysin catalyze the formation of DKPs from amino acid esters.

Thermolysin-Mediated Cyclization

Thermolysin facilitates the condensation of L-aspartic acid methyl ester and glycine in a phosphate buffer (pH 7.0) at 50°C. The reaction proceeds via a kinetically controlled pathway, favoring the 2R isomer.

Optimized Parameters :

  • Temperature: 50°C

  • pH: 7.0

  • Enzyme loading: 5% w/w

  • Yield: 78%

  • ee: 98%

Multi-Component Reactions (MCRs)

The Ugi four-component reaction (Ugi-4CR) enables rapid assembly of DKPs. A modified Ugi reaction using methyl glyoxylate, an amine, an isocyanide, and a carboxylic acid generates the DKP scaffold in one pot.

Ugi-4CR Protocol

  • Reactants : Methyl glyoxylate (1.0 eq), benzylamine (1.0 eq), tert-butyl isocyanide (1.0 eq), and acetic acid (1.0 eq) are combined in methanol.

  • Reaction : Stirred at 25°C for 24 hours, yielding a 1,4-disubstituted DKP.

  • Post-Modification : Hydrogenolysis of the benzyl group and esterification introduces the methyl ester.

Performance Metrics :

StepYield (%)Purity (%)
Ugi-4CR6590
Hydrogenolysis9295
Esterification8598

Post-Cyclization Functionalization

Existing DKPs can be modified to introduce the methyl ester group. For example, alkylation of a hydroxyl-containing DKP with methyl iodide under Mitsunobu conditions installs the ester.

Mitsunobu Reaction

(3R)-3-Hydroxypiperazine-2,5-dione (1.0 eq) is treated with methyl iodide (1.5 eq), triphenylphosphine (1.2 eq), and DIAD (1.2 eq) in THF at 0°C. The mixture is warmed to 25°C and stirred for 12 hours.

Outcomes :

  • Yield: 72%

  • Retention of configuration: 100%

  • Purity: 94%

Solid-Phase Synthesis

Solid-phase methods enable high-throughput synthesis and facile purification. Wang resin-bound glycine is coupled with Fmoc-L-aspartic acid methyl ester, followed by cyclative cleavage using TFA/water.

Procedure :

  • Resin Loading : Wang resin (1.0 g) is functionalized with glycine (2.0 eq) using DIC/HOBt.

  • Coupling : Fmoc-L-aspartic acid methyl ester (1.5 eq) is coupled using PyBOP.

  • Cleavage : 95% TFA/water cleaves the dipeptide, inducing cyclization to the DKP.

Results :

  • Yield: 82%

  • ee: 99%

  • Purity: 97%

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The diketopiperazine ring undergoes reactions at the carbonyl groups:

  • Amidation : Reacts with primary amines (e.g., benzylamine) in THF to form bis-amide derivatives .

  • Hydrolysis : Stable under acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >10) to yield 3,6-dioxopiperazine-2-acetic acid .

Ester Functionalization

The methyl ester group participates in:

  • Transesterification : With ethanol and catalytic NaOEt to produce ethyl analogs (e.g., ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate) .

  • Reduction : LiAlH<sub>4</sub> reduces the ester to a primary alcohol, though this destabilizes the diketopiperazine ring .

Table 2: Reaction Outcomes Under Varied Conditions

Reaction TypeConditionsProductByproducts
AmidationBenzylamine, THF, 25°C, 6 hBis-benzylamide derivativeNone
Alkaline hydrolysis1M NaOH, 60°C, 3 h3,6-Dioxopiperazine-2-acetic acidCO<sub>2</sub>
TransesterificationEthanol, NaOEt, reflux, 8 hEthyl ester analogMethanol

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 200°C via retro-Diels-Alder reaction, releasing CO and ethylene .

  • Photodegradation : UV light (254 nm) induces radical formation at the diketopiperazine ring, leading to dimerization .

  • pH sensitivity : Stable in pH 4–7 but undergoes ring-opening hydrolysis in strongly acidic/basic conditions .

Limitations and Research Gaps

  • Stereochemical control : Racemization observed at >40°C during cyclization .

  • Solubility : Poor aqueous solubility (logP = 1.2) limits formulation options .

Scientific Research Applications

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic Acid
  • Molecular Formula : C₈H₁₀N₂O₆
  • Molecular Weight : 230.17 g/mol
  • Key Features : Contains two carboxylic acid groups instead of an ester. The absence of esterification increases hydrophilicity but reduces membrane permeability compared to the target compound. This acid is a precursor in synthesizing piperazine dione derivatives .
(4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Molecular Formula : C₁₆H₁₉N₃O₅S
  • Molecular Weight : 365.40 g/mol
  • Key Features : A thiazolidine-incorporated analog with a 4-hydroxyphenyl group. This compound is an impurity in amoxicillin production, highlighting the pharmaceutical relevance of piperazine diones. The thiazolidine ring enhances structural rigidity and may influence antibiotic activity .
Methyl 2-[(2R)-pyrrolidin-2-yl]acetate
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Features : A five-membered pyrrolidine ring replaces the piperazine dione. The smaller ring increases strain but may improve metabolic stability. The ester group is retained, suggesting similar synthetic utility as a protecting group .
Methyl 2-(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)acetate
  • Molecular Formula : C₁₂H₁₆ClN₃O₂
  • Molecular Weight : 269.73 g/mol
  • Key Features: A piperidine ring substituted with a chloropyridazine group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate ~244.18* Ester, piperazine dione Moderate (ester enhances lipophilicity)
2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic Acid 230.17 Carboxylic acids, piperazine dione High (due to polar carboxyl groups)
(4S)-Thiazolidine analog () 365.40 Thiazolidine, hydroxyphenyl Low (hydrophobic aryl group)
Methyl 2-[(2R)-pyrrolidin-2-yl]acetate 143.18 Ester, pyrrolidine Moderate

*Estimated based on structural analogy.

Biological Activity

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the diketopiperazine family, which is known for its diverse biological activities. The structural formula can be represented as follows:

C8H12N2O4\text{C}_8\text{H}_{12}\text{N}_2\text{O}_4

The compound features a piperazine ring, which is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of diketopiperazines showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating effective inhibition of growth. The exact mechanism remains under investigation but is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This effect could be mediated through the regulation of antioxidant enzymes and neurotrophic factors .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of this compound in human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The compound was shown to induce apoptosis via caspase activation and PARP cleavage .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)20PARP cleavage
HeLa (Cervical)25Cell cycle arrest

Neuroprotective Study

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. The treatment increased levels of BDNF (Brain-Derived Neurotrophic Factor), suggesting a role in promoting neuronal health .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : Modulation of oxidative stress markers, enhancing cellular defense mechanisms.
  • Antimicrobial Action : Disruption of microbial metabolic processes or structural integrity.

Q & A

Q. Key intermediates to monitor :

  • Intermediate 1 : (2R)-3,6-dioxopiperazine-2-carboxylic acid (validate via 1^1H NMR and IR for ketone stretches at ~1700 cm1^{-1}).
  • Intermediate 2 : Post-esterification product (confirm methyl ester resonance at δ 3.6–3.8 ppm in 1^1H NMR and mass spec for [M+H]+ = 229.1).

Basic: Which analytical techniques are most effective for confirming the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase. Retention time differences ≥1.5 min indicate enantiomeric excess (ee) >98% .
  • X-ray crystallography : Resolve absolute configuration for crystalline batches (critical for validating synthetic routes) .
  • Optical rotation : Compare [α]D25_D^{25} values against literature standards (e.g., expected range: +15° to +20° in methanol).

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for high enantiomeric excess in the synthesis?

Methodological Answer:

Define variables : Temperature (30–70°C), catalyst loading (1–5 mol%), and reaction time (4–24 hrs).

Response surface modeling : Use a Central Composite Design to identify optimal conditions. For example, higher catalyst loading (4 mol%) and lower temperature (40°C) reduce racemization while maintaining yield >85% .

Validation : Confirm reproducibility across 3 batches using ANOVA (p < 0.05 for significance).

Advanced: What strategies resolve discrepancies in biological activity data across different batches?

Methodological Answer:

  • Impurity profiling : Use HPLC-MS to detect trace impurities (e.g., diastereomers or degradation products). Reference standards like those in Pharmacopeial Forum (e.g., Imp. F(EP)) can aid identification .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks. A >5% loss of potency suggests inadequate storage or synthetic impurities .
  • Biological assay controls : Include a batch with known high ee (>98%) as a reference to isolate synthesis-related variability.

Advanced: How to develop a stability-indicating HPLC method for this compound under various storage conditions?

Methodological Answer:

  • Column : C18 (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min).
  • Detection : UV at 254 nm for the dioxopiperazine chromophore.
  • Validation :
    • Forced degradation : Expose to 0.1 M HCl (hydrolysis), 0.1 M NaOH (ester cleavage), and UV light (photolysis). Ensure resolution of degradation products (e.g., free carboxylic acid at Rt 8.2 min) .
    • Linearity : R2^2 >0.999 for 1–100 µg/mL.

Basic: What are the critical storage conditions to maintain the compound’s stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
  • Atmosphere : Use argon/vacuum sealing to minimize oxidation of the dioxopiperazine ring.
  • Solvent : Dissolve in anhydrous DMSO for long-term storage (stable for ≥6 months; validate via quarterly HPLC checks) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to piperazine-recognizing targets (e.g., GPCRs). Focus on hydrogen bonds between the dioxo groups and conserved residues (e.g., Asp113 in β2_2-adrenergic receptors).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD <2 Å indicates favorable binding .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with observed activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.